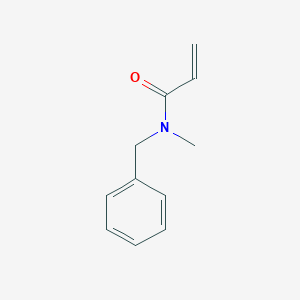
N-Benzyl-N-methylacrylamid
Übersicht
Beschreibung
N-benzyl-N-methyl-acrylamide is a chemical compound used to make polymers of high refractive index . It is an important raw material in a widely industrial area .
Synthesis Analysis
N,N′-Methylenebisacrylamide (MBAA), which is an important raw material in a widely industrial area, was synthesized using convenient catalysts . Six different homogeneous and heterogeneous catalysts were used to obtain maximum monomer yield. The MBAA was obtained with 95% yield by using Cu (II) catalyst containing carboxylate groups ligands .
Molecular Structure Analysis
The molecular formula of N-benzyl-N-methyl-acrylamide is C11H13NO . It is a type of molecule that is used as a crosslinking agent in chemical reactions during the formation of polymers .
Chemical Reactions Analysis
MBAA is a molecule that is used as a crosslinking agent in chemical reactions during the formation of polymers . Acrylamide is one of the most common compounds that use MBAA during the polymerization reactions. The bisacrylamide part of the molecule polymerizes with acrylamide and creates a crosslinked structure as opposed to a linear structure .
Physical and Chemical Properties Analysis
The molecular weight of N-benzyl-N-methyl-acrylamide is 175.23 g/mol . It is a type of molecule that is used as a crosslinking agent in chemical reactions during the formation of polymers .
Wissenschaftliche Forschungsanwendungen
Polymerkunde und Materialwissenschaft
N-Benzyl-N-methylacrylamid dient als Monomer in Polymerisationsreaktionen. Forscher haben seine Einarbeitung in verschiedene Copolymere und Homopolymere untersucht. Diese Polymere weisen wünschenswerte Eigenschaften wie hohe Glasübergangstemperaturen (Tg), mechanische Festigkeit und Transparenz auf. Anwendungen umfassen:
- Hydrogele: this compound trägt zur Synthese von Hydrogelen mit einstellbarem Quellverhalten bei. Diese Hydrogele finden Anwendung in der Arzneimittelverabreichung, Wundheilung und Gewebezüchtung .
Organische Synthese und Pharmazeutische Chemie
- Oxindol-Derivate: Forscher haben eine metallfreie photoredoxkatalysierte Cyclisierungsreaktion von N-Arylacrylamiden entwickelt, die zu wertvollen Oxindol-Derivaten führt. Diese Verbindungen haben das Potenzial als bioaktive Moleküle .
Biomedizinische Anwendungen
Zusammenfassend lässt sich sagen, dass this compound in verschiedenen Bereichen, von der Materialwissenschaft bis zur pharmazeutischen Chemie, vielversprechend ist. Seine einzigartige Struktur und Reaktivität machen es zu einer faszinierenden Verbindung für weitere Untersuchungen. Forscher untersuchen weiterhin seine Anwendungen und optimieren seine Eigenschaften für spezifische Einsatzgebiete . Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung benötigen, zögern Sie bitte nicht, zu fragen!
Wirkmechanismus
Target of Action
N-Benzyl-N-methyl-acrylamide, also known as N-benzyl-N-methylprop-2-enamide, primarily targets biological nucleophiles such as DNA bases, proteins, or peptides . The compound is part of the acrylamide family, which is known for its reactivity towards these biological targets . The cytotoxicity and activation of oxidative stress response of acrylamides are triggered by covalent reactions with these biological nucleophiles .
Mode of Action
The mode of action of N-Benzyl-N-methyl-acrylamide involves a series of chemical reactions. The carbonyl moiety of the acrylamide acts as the Michael acceptor, and the biological nucleophile acts as the Michael donor . Particularly, the tripeptide glutathione (GSH) is a target of reactive chemicals since it has a free thiol group and is present in large amounts in the cell .
Biochemical Pathways
The biochemical pathways affected by N-Benzyl-N-methyl-acrylamide are related to oxidative stress response and cytotoxicity . This reactivity of acrylamides explains the oxidative stress response and cytotoxicity in the cells .
Pharmacokinetics
The compound’s reactivity suggests that it may be rapidly metabolized and excreted, affecting its bioavailability .
Result of Action
The result of N-Benzyl-N-methyl-acrylamide’s action at the molecular and cellular level is the activation of oxidative stress response and cytotoxicity . This can lead to cell damage and potentially cell death, depending on the concentration of the compound and the duration of exposure .
Action Environment
The action of N-Benzyl-N-methyl-acrylamide can be influenced by various environmental factors. For instance, the presence of other reactive substances or antioxidants in the environment can affect the compound’s reactivity and thus its efficacy . Additionally, the stability of the compound can be affected by factors such as pH, temperature, and the presence of light .
Safety and Hazards
Acrylamide powders and solutions are toxic if swallowed, inhaled, or absorbed through the skin . They can cause severe and irreversible health effects to organs through prolonged or repeated oral exposure . Acrylamide is known to affect the nervous system with early signs of exposure including numbness, tingling, and tenderness to touch .
Eigenschaften
IUPAC Name |
N-benzyl-N-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-11(13)12(2)9-10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMHECGYSOUMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2410232.png)
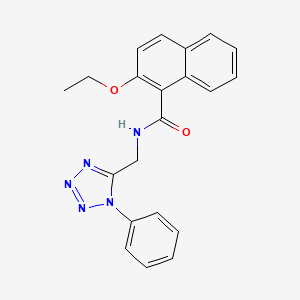
![7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2410234.png)
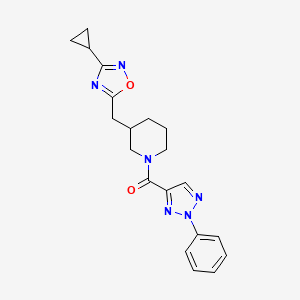
![4-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2410237.png)
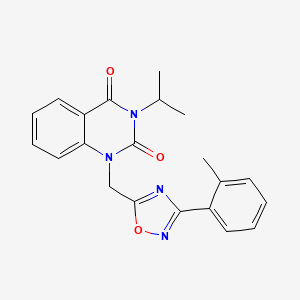
![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2410239.png)
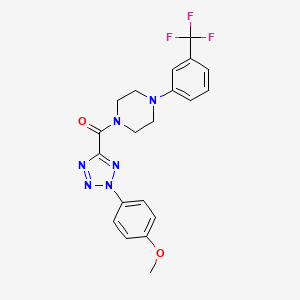
![2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2410241.png)

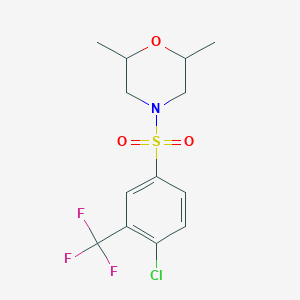
![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2410246.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2410253.png)
